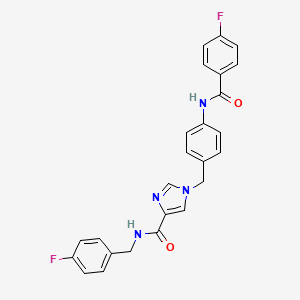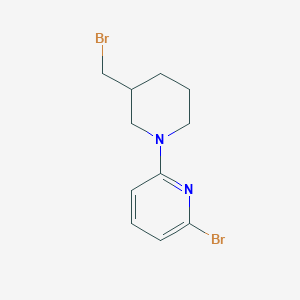
1-(4-(4-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that have been studied for their unique molecular structures and potential applications in various fields, including materials science and pharmaceuticals. The structural features of this compound, including the presence of fluorobenzamido and imidazole groups, suggest it could have interesting chemical and physical properties worth exploring.
Synthesis Analysis
The synthesis of complex molecules like 1-(4-(4-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide often involves multi-step reactions, starting from simpler benzimidazole derivatives or by coupling reactions involving fluorobenzyl and imidazole components. For example, compounds similar to the one have been synthesized using condensation reactions, where the key functional groups are introduced in a step-wise manner to build the final molecule (Saeed, Erben, Abbas, & Flörke, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. The crystal structure analysis can reveal the geometry around the imidazole ring and the orientation of the fluorobenzyl groups, which are crucial for understanding the compound's reactivity and interactions (Kumar et al., 2016).
Chemical Reactions and Properties
Compounds with benzimidazole and fluorobenzyl groups can participate in various chemical reactions, such as nucleophilic substitution reactions, due to the electron-withdrawing nature of the fluorine atoms. These reactions can alter the physical and chemical properties of the compound, making it suitable for specific applications. The study of these reactions can provide insights into the reactivity patterns of these molecules (Richter et al., 2023).
Physical Properties Analysis
The physical properties of this compound, including melting point, solubility, and crystalline structure, are determined by its molecular arrangement. The presence of fluorine atoms can significantly affect these properties by enhancing the molecule's stability and solubility in organic solvents. Such analyses help in understanding how the compound's structure affects its physical behavior and potential storage conditions (Banu et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the compound's functional groups. The imidazole ring, known for its basicity, can engage in hydrogen bonding and coordinate with metals, making the compound interesting for catalysis and material science applications. Detailed studies on these properties help in tailoring the compound for specific chemical reactions or as intermediates in organic synthesis (Giustiniano et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research on similar compounds often involves their synthesis and detailed structural characterization. For example, the development of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, synthesized through a method involving coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids, has been explored. These compounds were thoroughly characterized using NMR spectroscopy, X-ray crystallography, and mass spectrometry, indicating their potential in fine-tuning molecular properties for specific applications (Kelly et al., 2007).
Biological Activity
The biological activity of related compounds is a significant area of research, with studies investigating their potential as therapeutics. For instance, automated radiochemical synthesis of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, a prosthetic group for labeling peptides and proteins, demonstrates the intersection of chemistry and biology for diagnostic and therapeutic purposes (Kiesewetter et al., 2011).
Antimicrobial and Antiviral Research
Compounds featuring fluorobenzamido groups have been assessed for their antimicrobial and antiviral effects. Research into imidazo[1,5-a]-1,3,5-triazine derivatives, for instance, highlights the synthesis and evaluation of these compounds against various viral pathogens, showcasing the critical role of structural units in their selective biological activity (Golankiewicz et al., 1995).
Material Science Applications
The exploration of benzimidazole and benzothiazole conjugates as fluorescent sensors for metal ions demonstrates another application area. These compounds, with significant solvatochromic behavior and large Stokes shifts, have potential uses in detecting metal ions, highlighting the versatility of fluorobenzamido compounds in sensor technology (Suman et al., 2019).
Propriétés
IUPAC Name |
1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2/c26-20-7-1-17(2-8-20)13-28-25(33)23-15-31(16-29-23)14-18-3-11-22(12-4-18)30-24(32)19-5-9-21(27)10-6-19/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCZPNRYYSAZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)



![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)